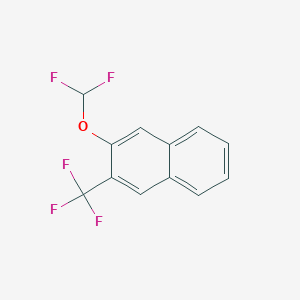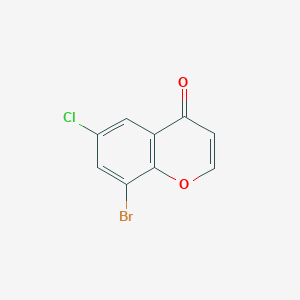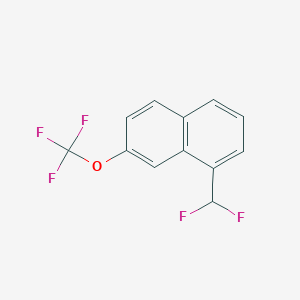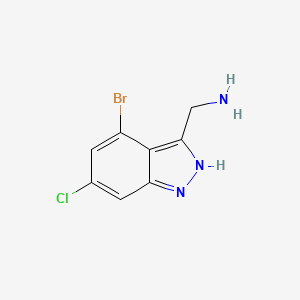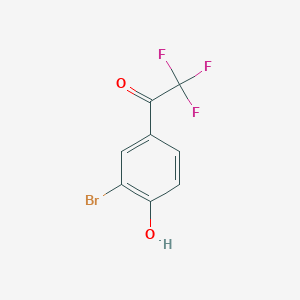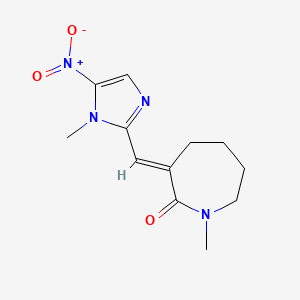
1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Métodos De Preparación
The synthesis of 1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one typically involves the reaction of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde with 1-methylazepan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Análisis De Reacciones Químicas
1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Aplicaciones Científicas De Investigación
1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties and is used in the development of antibacterial agents.
Medicine: It is explored for its potential therapeutic effects, including its use in the treatment of infections and other diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to bacterial enzymes and inhibiting their activity, leading to the disruption of essential cellular processes in bacteria. This results in the inhibition of bacterial growth and proliferation .
Comparación Con Compuestos Similares
1-Methyl-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)azepan-2-one can be compared with other similar compounds such as:
Metronidazole: Both compounds contain the nitroimidazole moiety and exhibit antimicrobial properties.
Tinidazole: Similar to metronidazole, tinidazole also contains the nitroimidazole moiety and is used as an antimicrobial agent.
Ornidazole: Another nitroimidazole derivative with antimicrobial properties
This compound is unique due to its specific structural features and the presence of the azepan-2-one ring, which distinguishes it from other nitroimidazole derivatives.
Propiedades
Fórmula molecular |
C12H16N4O3 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
(3E)-1-methyl-3-[(1-methyl-5-nitroimidazol-2-yl)methylidene]azepan-2-one |
InChI |
InChI=1S/C12H16N4O3/c1-14-6-4-3-5-9(12(14)17)7-10-13-8-11(15(10)2)16(18)19/h7-8H,3-6H2,1-2H3/b9-7+ |
Clave InChI |
PGRCTGVOXJFEKY-VQHVLOKHSA-N |
SMILES isomérico |
CN1CCCC/C(=C\C2=NC=C(N2C)[N+](=O)[O-])/C1=O |
SMILES canónico |
CN1CCCCC(=CC2=NC=C(N2C)[N+](=O)[O-])C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




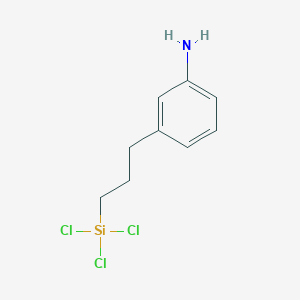
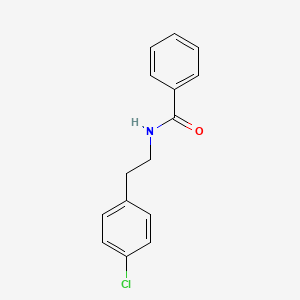
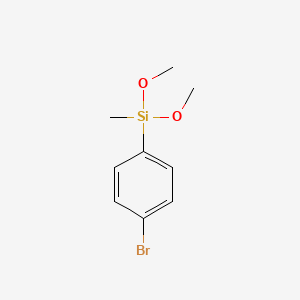
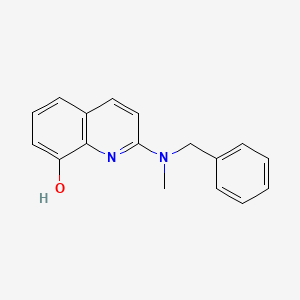
![2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15065466.png)

